molecular formula C17H14F2N4O B278839 N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

カタログ番号 B278839
分子量: 328.32 g/mol
InChIキー: KYMVEYJFWDMJQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFE-1, is a novel small molecule compound that has attracted significant attention in recent years due to its potential therapeutic applications. DFE-1 is a pyrazole-based compound that has been shown to exhibit promising pharmacological properties in preclinical studies.

作用機序

The exact mechanism of action of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). These pathways are involved in inflammation, tumor growth, and neuronal cell death, suggesting that N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress and apoptosis. Additionally, N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal studies.

実験室実験の利点と制限

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and favorable pharmacokinetic profile. However, there are also limitations to using N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses. Additionally, while N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, further studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for research on N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown neuroprotective properties in preclinical studies, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Finally, further studies are needed to determine the safety and pharmacokinetics of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in humans, which will be necessary for its eventual clinical development.

合成法

The synthesis of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a multi-step process that starts with the reaction of 2,5-difluorobenzaldehyde with ethyl hydrazinecarboxylate to form 2,5-difluorophenylhydrazinecarboxylate. This intermediate is then reacted with 2-acetylpyridine to yield the final product, N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to achieve high yields and purity.

科学的研究の応用

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and cancer, and has shown promising results in reducing inflammation and tumor growth. N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for the treatment of neurodegenerative diseases.

特性

製品名

N-(2,5-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O

分子量

328.32 g/mol

IUPAC名

N-(2,5-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-9-11(18)6-7-13(14)19/h3-10H,2H2,1H3,(H,22,24)

InChIキー

KYMVEYJFWDMJQA-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

正規SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。